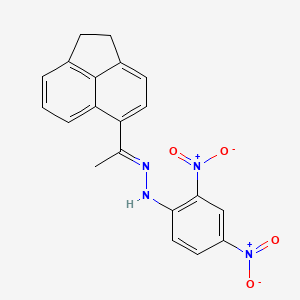![molecular formula C28H34N2O2 B10887038 N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)
N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE is a complex organic compound characterized by its unique structure, which includes benzyl, benzyloxy, methoxybenzyl, piperidyl, and methylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and methoxybenzyl positions, often facilitated by strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-BENZYL-N-METHYLAMINE: Lacks the piperidyl and benzyloxy groups, resulting in different chemical properties and reactivity.
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AMINE: Similar structure but without the N-methyl group, affecting its biological activity and interactions.
Uniqueness
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C28H34N2O2 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C28H34N2O2/c1-29(20-23-9-5-3-6-10-23)26-15-17-30(18-16-26)21-25-13-14-27(31-2)28(19-25)32-22-24-11-7-4-8-12-24/h3-14,19,26H,15-18,20-22H2,1-2H3 |
Clave InChI |
CQIVRYQFSZRDIP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)
![2-[(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886962.png)
![3,3,3-Tris[4-(dimethylamino)phenyl]propanal](/img/structure/B10886981.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10886995.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887004.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate](/img/structure/B10887011.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10887018.png)
![Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10887024.png)

![N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B10887044.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)
![1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10887054.png)
